molecular formula C19H14N2OS2 B2645567 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide CAS No. 622344-65-4

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide

Cat. No. B2645567
CAS RN: 622344-65-4
M. Wt: 350.45
InChI Key: GMARCZCNFRJWHG-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is often used as a synthon in the synthesis of more complex chemical compounds .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane . Another method involves the diazo-coupling reaction .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as EPR, IR, UV/Vis spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls using Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their structure. For example, 5-(1,3-Benzothiazol-2-yl)substituted 1´,3´-dihydrospiro[benzo[f]chromene-3,2´-indole] forms intensely colored complexes with metal ions in acetone solution in the absence of irradiation .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have achieved the synthesis of these derivatives through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. The structure-activity relationships of these compounds, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary depending on their structure. For example, 2-(1,3-benzothiazol-2-yl)acetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzothiazole derivatives have been actively studied due to their wide application as spin probes, molecule-based magnets, and molecular conductors . Future research may focus on the synthesis of new benzothiazole derivatives with enhanced biological activity .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMARCZCNFRJWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide

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